4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine
Description
4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine is a fused heterocyclic compound comprising an imidazole ring fused to a pyridazine ring at positions 4 and 3. The structure features chlorine and methyl substituents at the 4-position and 1,7-positions, respectively. The chloro and methyl groups likely influence its electronic, steric, and solubility characteristics, distinguishing it from related derivatives.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
4-chloro-1,7-dimethylimidazo[4,5-d]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-6-5(7(8)11-10-4)9-3-12(6)2/h3H,1-2H3 |
InChI Key |
CHQMNJYXZKNECP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)Cl)N=CN2C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[4,5-d]pyridazine compounds .
Scientific Research Applications
4-Chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Isomeric Comparisons
Imidazopyridazine Isomers
The imidazopyridazine scaffold exists in three primary isomers:
- Imidazo[1,2-b]pyridazine : More extensively studied, with established synthetic routes (e.g., condensation with haloacetaldehyde or transition-metal-catalyzed cross-coupling) .
- Imidazo[4,5-d]pyridazine : Less explored but exhibits unique bioactivity, such as antiviral helicase inhibition .
- Imidazo[4,5-c]pyridazine : Rarely reported in the literature.
The target compound’s [4,5-d] isomer is distinguished by its fused nitrogen-rich core, which may enhance binding to biological targets compared to the [1,2-b] isomer.
Pyridazine-Fused Heterocycles
Other pyridazine-fused systems include:
- Isoxazolo[4,5-d]pyridazine : Demonstrates superior antimicrobial activity compared to thiazolo analogs, attributed to urea/thiourea substituents .
- Thiazolo[4,5-d]pyridazine : Less potent antimicrobial activity than isoxazolo derivatives .
Key Structural Differences :
| Compound | Core Structure | Key Substituents | Bioactivity |
|---|---|---|---|
| Target Compound | Imidazo[4,5-d]pyridazine | 4-Cl, 1,7-Me | Underexplored (inferred) |
| Imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine | Variable (e.g., amino) | Broad pharmacological use |
| Isoxazolo[4,5-d]pyridazine | Isoxazolo[4,5-d]pyridazine | Urea/thiourea | Antimicrobial |
Antiviral Activity
- Imidazo[4,5-d]pyridazine nucleoside : Inhibits West Nile virus (WNV) helicase (IC50 = 30 μM) and replication .
Antimicrobial Activity
- Isoxazolo[4,5-d]pyridazines : Exhibit broad-spectrum antibacterial and antifungal activity (e.g., MIC = 12.5–50 μg/mL against Candida albicans) .
- Thiazolo[4,5-d]pyridazines : Lower efficacy due to reduced electron-withdrawing effects .
Enzyme Inhibition and SAR
- Piperazine-substituted imidazo[4,5-d]pyridazines : Induce histamine release in rats, linked to the piperazine moiety at position 2 .
- Target Compound : Methyl groups may mitigate this side effect by altering steric interactions.
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-1,7-dimethyl-1H-imidazo[4,5-d]pyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of imidazo[4,5-d]pyridazine derivatives typically involves condensation reactions using haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. For 4-chloro-1,7-dimethyl derivatives, key steps include halogenation at position 4 and methylation at positions 1 and 6. Solvents like isopropanol, THF, or butanol, combined with tertiary organic bases (e.g., triethylamine), are critical for regioselectivity. Reaction temperatures (-20°C to 180°C) and catalysts (e.g., K₂CO₃) must be optimized to avoid side products like imidazo[1,2-b]pyridazines. Post-synthesis purification via chromatography or crystallization is recommended .
Q. How does the fused imidazo[4,5-d]pyridazine core influence electronic properties compared to other isomers (e.g., imidazo[4,5-c]pyridazine)?
- Methodological Answer : The nitrogen atom positions in the fused rings significantly alter electron distribution. Computational studies (e.g., DFT calculations) can quantify differences in HOMO/LUMO energies and aromaticity. For imidazo[4,5-d]pyridazine, the electron-withdrawing pyridazine ring at positions 4 and 5 increases electrophilicity at the chlorine-substituted position, making it reactive toward nucleophilic substitution. Comparative analysis with imidazo[4,5-c]pyridazine reveals distinct π-π stacking behaviors, relevant for binding to biological targets .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm methyl group positions (δ ~2.5 ppm for CH₃) and aromatic protons.
- HRMS : For molecular ion verification (e.g., [M+H]+ at m/z 211.05).
- IR Spectroscopy : To identify C-Cl stretches (~550–600 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
- X-ray Crystallography : Resolves regiochemical ambiguities and confirms the fused ring geometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of imidazo[4,5-d]pyridazine derivatives to minimize off-target effects like histamine release?
- Methodological Answer : SAR analysis reveals that piperazine substituents at position 2 or 8 correlate with histamine release in vivo. Replace piperazine with 3-aminopiperidine to retain DPP-IV inhibitory activity while reducing this side effect. Use in vitro mast cell degranulation assays (e.g., rat basophilic leukemia cells) to validate modifications. Computational docking can predict interactions with histamine receptors (e.g., H1R) to prioritize non-amine substituents .
Q. What strategies improve the anticancer activity of this compound derivatives, given their moderate cytotoxicity in initial screens?
- Methodological Answer : Early studies showed ID₅₀ values >50 µg/mL against L1210 leukemia cells, far less potent than clinical drugs. To enhance activity:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 6 to increase DNA intercalation.
- Prodrug Design : Mask the chloro group with enzymatically cleavable moieties (e.g., phosphates) to improve bioavailability.
- Combination Screens : Test synergy with topoisomerase inhibitors or checkpoint kinase modulators .
Q. How can computational modeling predict the metabolic stability of this compound derivatives?
- Methodological Answer : Use in silico tools like PISTACHIO or Reaxys to:
- Identify metabolic hotspots (e.g., demethylation at N-1 or oxidation at C-7).
- Simulate cytochrome P450 interactions (e.g., CYP3A4) to predict clearance rates.
- Compare with experimental data from hepatic microsome assays (e.g., human liver microsomes + NADPH) for validation .
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include urea/thiourea analogs, which showed enhanced activity in related imidazo[4,5-d]pyridazines .
- Biofilm Inhibition : Use crystal violet staining in Pseudomonas aeruginosa models.
- Mechanistic Studies : Employ time-kill curves and ROS detection assays to elucidate bactericidal modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
